![molecular formula C35H24N4O B8519321 4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline](/img/structure/B8519321.png)
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline
描述
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is a complex organic compound that features a benzoxazole moiety fused with a bipyridine structure and an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Bipyridine Formation: The bipyridine structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halogenated pyridines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline has several scientific research applications:
作用机制
The mechanism of action of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells . In electronic applications, the compound’s unique electronic properties facilitate charge transport and light emission .
相似化合物的比较
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)benzamide.
Bipyridine Derivatives: Compounds such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine.
Uniqueness
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is unique due to its combination of benzoxazole and bipyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
属性
分子式 |
C35H24N4O |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C35H24N4O/c1-3-9-28(10-4-1)39(29-11-5-2-6-12-29)30-19-15-25(16-20-30)31-21-17-26(23-36-31)27-18-22-33(37-24-27)35-38-32-13-7-8-14-34(32)40-35/h1-24H |
InChI 键 |
GVTQETPPBKKWGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=NC7=CC=CC=C7O6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Cyano-4-methylbenzo[b]thiophene](/img/structure/B8519241.png)
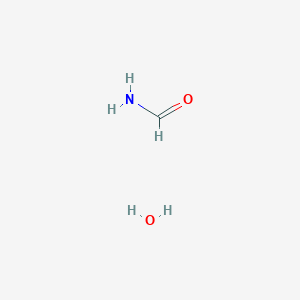
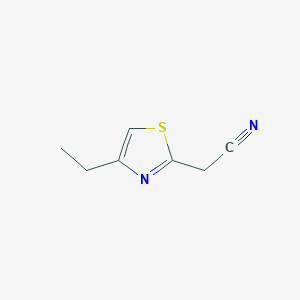
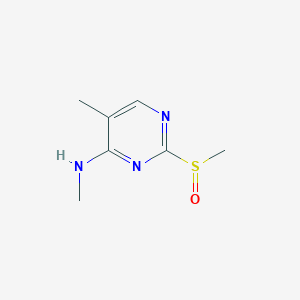
![4-Chloro-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8519268.png)
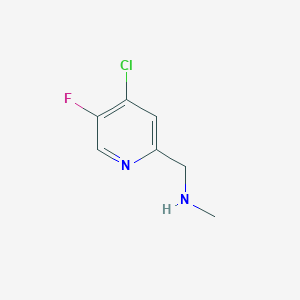
![Triethyl[(4-methyloct-1-YN-4-YL)oxy]silane](/img/structure/B8519282.png)
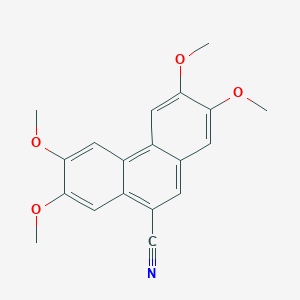
![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholin-3-one](/img/structure/B8519311.png)
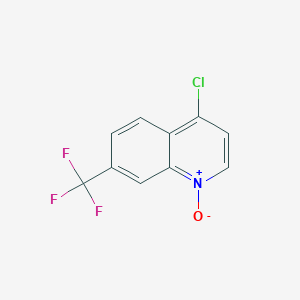
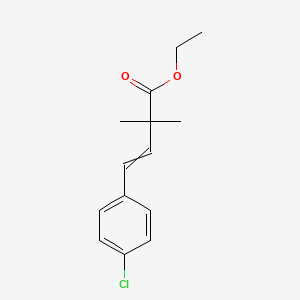
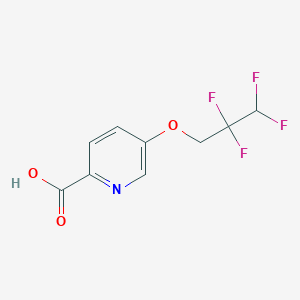
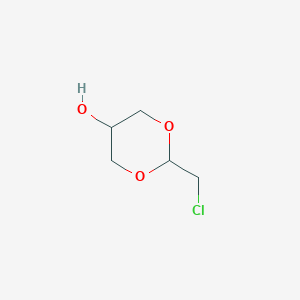
![2-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8519344.png)
